Islandicin
Overview
Description
Islandicin is a naturally occurring anthraquinone derivative with the molecular formula C15H10O5 . It is known for its vibrant red color and is primarily isolated from certain fungal species, such as Penicillium islandicum. This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Islandicin can be synthesized through several methods. One notable synthetic route involves the condensation of 3-methoxyphthalic anhydride with m-cresol to yield 3-methoxy-2-(2’-hydroxy-4’-methyl) benzoylbenzoic acid. This intermediate undergoes smooth oxidation to form the quinol derivative, which subsequently undergoes ring closure to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of intermediate benzoylbenzoic acids using potassium persulfate in an alkaline medium. This method is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Islandicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium persulfate in an alkaline medium is commonly used for oxidation reactions.
Reduction: Sodium borohydride or other reducing agents are used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives.
Scientific Research Applications
Islandicin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for synthesizing other anthraquinone derivatives and studying their chemical properties.
Biology: this compound exhibits antimicrobial and antifungal activities, making it a subject of interest in biological research.
Medicine: this compound has potential therapeutic applications due to its cytotoxic properties against certain cancer cell lines.
Industry: this compound is used as a natural dye in various industrial applications.
Mechanism of Action
The mechanism of action of islandicin involves its interaction with cellular components, leading to various biological effects. This compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, this compound can inhibit certain enzymes, contributing to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Islandicin is structurally similar to other anthraquinone derivatives, such as:
- Helminthosporin
- Cynodontin
- Catenarin
- Erythroglaucin
Uniqueness: this compound is unique due to its specific hydroxylation pattern and methyl group, which contribute to its distinct chemical and biological properties. Unlike some other anthraquinones, this compound has shown significant cytotoxicity against cancer cell lines, making it a promising candidate for further therapeutic research .
Properties
IUPAC Name |
1,4,5-trihydroxy-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)14(19)7-3-2-4-8(16)10(7)15(11)20/h2-5,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFHNVHRVKQQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197214 | |
Record name | Funiculosin (anthraquinone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476-56-2 | |
Record name | 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Funiculosin (anthraquinone) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Islandicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Funiculosin (anthraquinone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5-trihydroxy-2-methylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISLANDICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ2ULR2M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Islandicin?
A1: this compound is a natural anthraquinone pigment commonly found in various fungi species, including Penicillium islandicum and Pyrenophora tritici-repentis. It is structurally related to other anthraquinones like emodin and chrysophanol. [, , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C15H10O5 and a molecular weight of 270.24 g/mol. []
Q3: How is this compound characterized spectroscopically?
A3: this compound's structure is confirmed through various spectroscopic methods including UV-Vis spectroscopy, 1H NMR, 13C NMR, and mass spectrometry. UV-Vis spectroscopy helps identify the presence of the anthraquinone chromophore. NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry aids in determining the molecular weight and fragmentation pattern, further supporting the structural identification. [, , , ]
Q4: What are the main biological activities reported for this compound?
A4: this compound has been reported to possess several biological activities, including:
- Antitumor activity: this compound has shown growth inhibitory effects against human lung carcinoma cells (A549 cell line). []
- Antibacterial activity: It exhibits antibacterial activity against various bacterial strains, including Micrococcus luteus and Bacillus subtilis. []
- Antimalarial activity: Some studies suggest potential antimalarial activity, although further investigation is needed. []
- Uncoupling of oxidative phosphorylation: this compound can interfere with mitochondrial respiration by uncoupling oxidative phosphorylation, particularly when a hydroxyl group is present at the 8-position of the anthraquinone nucleus. []
Q5: How does the position of the hydroxyl group on the anthraquinone nucleus of this compound influence its uncoupling activity on oxidative phosphorylation?
A5: The presence of a hydroxyl group at the 8-position rather than the 1-position of the anthraquinone nucleus in this compound appears to be crucial for its potent uncoupling effect on oxidative phosphorylation in mitochondria. []
Q6: How does this compound compare to other anthraquinones in terms of its effect on mitochondrial respiration?
A6: While some polyhydroxyanthraquinones like emodin, skyrin, averufin, and versicolorin A are known to uncouple oxidative phosphorylation due to the presence of a hydroxyl group at the 1-position, this compound, along with iridoskyrin and several dihydroxyanthraquinones lacking a hydroxyl group at the 1-position, do not exhibit this potent uncoupling effect. This suggests that the 8-position hydroxyl group plays a significant role in this compound's interaction with mitochondria. []
Q7: What are the implications of this compound's mutagenicity?
A7: The mutagenic potential of this compound raises concerns about its potential carcinogenicity and long-term safety. Further research is required to fully understand its mutagenic mechanisms and potential risks to human health. [, ]
Q8: Can this compound be used as a biomarker for fungal contamination?
A8: this compound, along with other anthraquinones like catenarin and emodin, has been identified as a potential biomarker for the detection of Pyrenophora tritici-repentis in wheat. This fungus can cause red smudge disease in wheat and contaminate grains with mycotoxins. []
Q9: Are there any synthetic approaches to produce this compound?
A9: Yes, several synthetic routes have been developed for the synthesis of this compound. These often involve Diels-Alder reactions, Friedel-Crafts acylations, or Grignard reactions. [, , , , , , , , ]
Q10: What is the significance of regioselectivity in this compound synthesis?
A10: Achieving regioselectivity in the synthesis of this compound and its derivatives is crucial for obtaining the desired product with the correct arrangement of substituents on the anthraquinone framework. Various synthetic strategies have been devised to control the regiochemical outcome and ensure the synthesis of the target molecule with high selectivity. [, , , , , ]
Q11: What are the potential applications of this compound in drug discovery?
A11: this compound's various biological activities make it a promising scaffold for developing novel therapeutic agents. Its antitumor, antibacterial, and potential antimalarial properties warrant further investigation for potential drug development. [, , ]
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